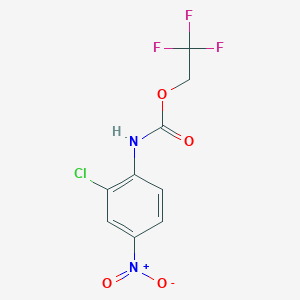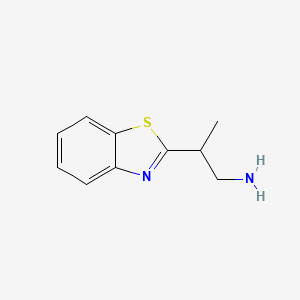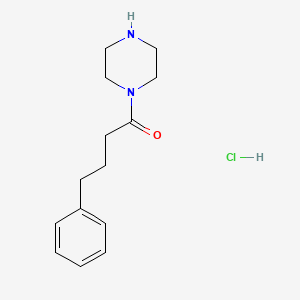
4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride
説明
“4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 137517-42-1 . It has a molecular weight of 268.79 . The IUPAC name for this compound is 1-(4-phenylbutanoyl)piperazine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride” is 1S/C14H20N2O.ClH/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H .Physical And Chemical Properties Analysis
“4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 268.78 .科学的研究の応用
Antitumor Applications
The compound has been utilized in the synthesis of novel organic compounds that exhibit antitumor properties. For instance, derivatives of this compound have been shown to induce apoptosis in BT-474 cells, a breast cancer cell line, as evidenced by assays such as acridine orange/ethidium bromide staining .
Antidepressant Properties
Piperazine derivatives, which include the compound , have been applied in the development of antidepressant medications. These compounds are valuable intermediates in creating therapeutic agents that target various mental health conditions .
Antiviral Activity
Research has indicated that piperazine derivatives can be effective against viral infections. The compound’s structure serves as a foundation for synthesizing antiviral agents, highlighting its significance in medicinal chemistry .
Antifungal Uses
The compound’s derivatives have also been explored for their antifungal capabilities. This is part of a broader range of therapeutic areas where these compounds find application, demonstrating their versatility .
Atypical Antipsychotic Agents
A series of derivatives from this compound were synthesized to prepare novel atypical antipsychotic agents. These agents were designed to offer new treatment options for psychiatric disorders .
Neuroprotective Effects
Piperazine derivatives, including those derived from this compound, have shown protective effects against neurotoxicity. For example, they have been studied for their potential to mitigate aluminium-induced neurotoxicity, which is significant for neurological health .
Safety and Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-phenyl-1-piperazin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOYHPTYYKZXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)
![Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1520295.png)
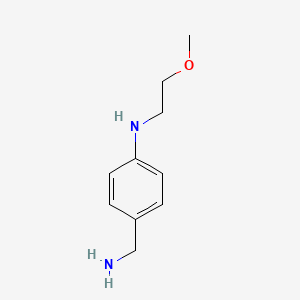
![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
![(E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)
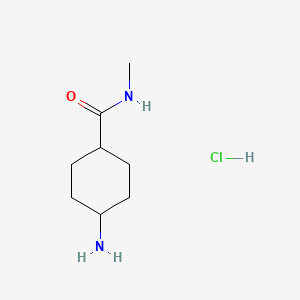

![2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B1520310.png)
![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)
